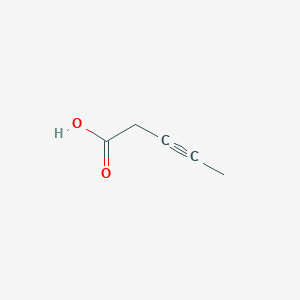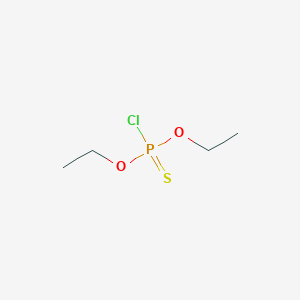
3-Pentynoic acid
Descripción general
Descripción
3-Pentynoic acid is an organic compound with the molecular formula C₅H₆O₂ It is a member of the alkynoic acids, characterized by the presence of a triple bond between carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Pentynoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium cyanide to form propargyl cyanide, which is then hydrolyzed to yield this compound. Another method includes the carbonylation of propargyl alcohol in the presence of a catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrocarboxylation of propyne. This process involves the reaction of propyne with carbon monoxide and water in the presence of a rhodium catalyst and an iodide promoter. The reaction conditions typically include temperatures ranging from 120°C to 220°C .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pentenoic acid.
Reduction: Reduction of this compound can yield 3-pentenoic acid or pentanoic acid, depending on the conditions.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: 3-Pentenoic acid.
Reduction: 3-Pentenoic acid or pentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Pentynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity is primarily due to the electron-withdrawing nature of the carboxyl group, which activates the triple bond towards nucleophilic attack .
Comparación Con Compuestos Similares
3-Pentenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Pentanoic acid: Lacks the unsaturation present in 3-Pentynoic acid.
2-Pentynoic acid: Another alkynoic acid with the triple bond at a different position.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where such reactivity is desired .
Propiedades
IUPAC Name |
pent-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZKVZYBUGUDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190246 | |
| Record name | 3-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36781-65-4 | |
| Record name | 3-Pentynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-3-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the base-catalyzed interconversions observed between pent-2-ynoic acid, penta-2,3-dienoic acid, and 3-pentynoic acid?
A: These interconversions, studied under aqueous sodium hydroxide conditions, offer insights into the reactivity and potential synthetic applications of these compounds. Research using gas chromatography and NMR analysis indicates that these isomerizations proceed through a carbanion intermediate mechanism []. The observed solvent isotope effects (k(D2O)/k(H2O)) further support this mechanism, highlighting the role of proton transfer in these transformations.
Q2: Have any biological activities been reported for this compound or its derivatives?
A: While the provided research focuses primarily on the chemical reactivity of this compound, a related compound, 2-oxo-3-butynoic acid, has been identified as a potent mechanism-based inhibitor of thiamin diphosphate (ThDP)-dependent enzymes []. This suggests potential biological activity within this class of compounds. Further research is needed to explore the specific biological activities of this compound and its derivatives.
Q3: Could computational chemistry techniques be applied to further investigate this compound and its reactions?
A: Absolutely. Computational chemistry methods, such as density functional theory (DFT) calculations, could be employed to study the carbanion intermediates proposed in the base-catalyzed isomerization reactions []. This could provide valuable information about the electronic structure and energetics of these intermediates, further supporting the proposed reaction mechanism. Additionally, molecular modeling and simulations could be used to explore potential interactions of this compound and its derivatives with biological targets, guiding future research into their biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















